molecular formula C24H22N2O4 B3996053 N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B3996053
M. Wt: 402.4 g/mol
InChI Key: ALHCAHOSSFSIGW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, substituted with a methoxyphenyl group, a phenoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of Substituents: The methoxyphenyl and phenoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an amine or an amide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Hydroxyl-substituted pyrrolidine derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-5-oxo-1-(4-chlorophenyl)pyrrolidine-3-carboxamide
  • N-(4-methoxyphenyl)-5-oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxamide
  • N-(4-methoxyphenyl)-5-oxo-1-(4-methylphenyl)pyrrolidine-3-carboxamide

Comparison: N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is unique due to the presence of the phenoxyphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The methoxyphenyl group also contributes to its unique reactivity and potential applications. The comparison highlights the importance of specific substituents in determining the compound’s overall behavior and utility in various fields.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-20-11-7-18(8-12-20)25-24(28)17-15-23(27)26(16-17)19-9-13-22(14-10-19)30-21-5-3-2-4-6-21/h2-14,17H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHCAHOSSFSIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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